
1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone
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Overview
Description
1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one is a heterocyclic compound that features a quinoline core structure
Preparation Methods
The synthesis of 1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the methylthio group: This step involves the nucleophilic substitution of a halogenated quinoline derivative with a thiol compound, such as methylthiol.
Formation of the final product: The final step involves the coupling of the intermediate with another quinoline derivative under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Oxidation of Methylthio Groups
The methylthio (-SCH₃) substituents undergo selective oxidation under controlled conditions:
-
Sulfoxide Formation : Treatment with nitrating mixtures (HNO₃/H₂SO₄) oxidizes -SCH₃ to methylsulfinyl (-S(O)CH₃) groups. For example:
Substrate | HNO₃ (equiv.) | Product (Yield %) |
---|---|---|
3a (X=Cl) | 1 | 4a (82) |
3a (X=Cl) | 3 | 7a (94) |
3c (X=SCH₃) | 3 | 7d (65) |
Mechanism :
-
Protonation of the quinolinone nitrogen enhances electrophilicity.
-
Nitric acid acts as both an oxidant and nitrating agent, facilitating -SCH₃ → -S(O)CH₃ conversion.
Nitration Reactions
Nitration occurs preferentially at the 6-position of the quinoline ring under acidic conditions:
-
Nitro Derivatives : 3-Methylthio-2-quinolinones treated with nitrating mixtures yield 6-nitro-3-methylsulfinyl derivatives (e.g., 7a–d) in >90% yields (Table 1) .
Key Observation :
Nucleophilic Substitution at the 4-Position
The 4-position undergoes substitution with amines under mild conditions:
-
Amination : 4-Chloro-2-quinolinones (3a, 4a) react with dimethylamine to yield 4-dimethylamino derivatives (3d, 4d) .
Challenges :
Functionalization via Cross-Coupling
While direct cross-coupling reactions are not explicitly documented for this compound, analogous quinoline derivatives participate in:
-
Palladium-Catalyzed Couplings : 2-Chloroquinoline-3-carbaldehydes undergo Suzuki or Buchwald-Hartwig reactions .
-
Isocyanide Insertion : Pd-mediated reactions with isocyanides form pyrroloquinolinones .
Hypothetical Pathway :
If halogenated, the compound could engage in similar couplings, expanding its derivatization potential.
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Several studies have demonstrated that quinoline derivatives exhibit antimicrobial properties. The presence of the methylthio group enhances the efficacy of the compound against various bacterial strains. Research indicates that modifications in the quinoline structure can lead to increased potency against resistant strains of bacteria .
- Anticancer Properties :
- Anti-inflammatory Effects :
Material Science Applications
- Organic Light Emitting Diodes (OLEDs) :
- Dyes and Pigments :
Analytical Chemistry Applications
- Fluorescent Probes :
- Chromatography :
Case Studies
- Antimicrobial Efficacy Study :
- Cancer Cell Line Research :
Mechanism of Action
The mechanism of action of 1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.
Comparison with Similar Compounds
1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the methylthio and additional quinoline substituents.
Chloroquine: A well-known antimalarial drug that also features a quinoline core but with different substituents.
Quinacrine: Another antimalarial compound with a similar core structure but different functional groups.
The uniqueness of 1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Biological Activity
1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone is a heterocyclic compound belonging to the quinoline family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications as an antimicrobial, antiviral, and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Property | Value |
---|---|
CAS No. | 83936-02-1 |
Molecular Formula | C20H16N2OS2 |
Molecular Weight | 364.5 g/mol |
IUPAC Name | 1-methyl-3-(3-methylsulfanylquinolin-4-yl)sulfanylquinolin-4-one |
InChI Key | QNJWLZWBRUDNGL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation. This mechanism allows it to modulate cellular pathways, impacting signal transduction and gene expression.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it can inhibit the proliferation of human gastric cancer cells (SGC-7901), lung cancer cells (A549), and liver cancer cells (HepG2) in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values for these effects are notably lower than those observed for standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the cytotoxic effects of this compound alongside other quinoline derivatives. The results indicated that this compound showed superior inhibition rates with IC50 values ranging from 0.51 µg/mL to 1.07 µg/mL across different tested cell lines, outperforming several analogs .
Antimicrobial and Antiviral Properties
Apart from its anticancer potential, this compound has also been investigated for antimicrobial and antiviral activities. Preliminary bioassays have shown that it possesses significant inhibitory effects against bacterial strains and viral pathogens. The specific mechanisms by which it exerts these effects are still under investigation, but they may involve interference with microbial metabolic pathways or viral replication processes .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the methylthio group or the quinoline core can significantly alter the compound's potency and selectivity against various biological targets. Research into SAR has highlighted that specific substitutions can enhance anticancer efficacy while reducing toxicity .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone and its analogs?
Methodological Answer: The synthesis of quinolinone derivatives typically involves:
- Mannich reactions : Used to introduce phenethylamine or substituted acetophenone groups, as demonstrated in the synthesis of cytotoxic 1-aryl-3-phenethylamino-1-propanone derivatives .
- Acid/base-catalyzed isomerization : For dihydroquinolinone formation, using precursors like 2′-aminochalcones with catalysts such as indium(III) chloride under microwave irradiation (360 W, 5 minutes) to improve yield and efficiency .
- Microwave-assisted synthesis : Enhances reaction kinetics for ethyl-quinolon-4-one-3-carboxylates, followed by hydrolysis to quinolones .
- Hydrogenation : For sulfur-containing intermediates, e.g., converting 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one to 3-(4-chlorophenyl)-2-thio-dihydroquinazolin-4-one .
Q. How is structural characterization performed for this compound and its derivatives?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry. For example, diastereomeric quinolinones (e.g., 3S,4R vs. 3R,4R configurations) are differentiated via chemical shift comparisons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, as seen in 1,3,4-oxadiazole derivatives .
- X-ray crystallography : Resolves absolute configurations, such as the quasi-planar structure of 2-(2-chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one .
Q. What in vitro assays are used for initial biological evaluation of quinolinones?
Methodological Answer:
- Enzymatic inhibition assays : HCV RNA-dependent RNA polymerase inhibition is measured using biochemical assays (IC50 values) and subgenomic HCV replicon systems in Huh-7 cells to confirm antiviral activity .
- Cytotoxicity screening : Tested against tumor cell lines (e.g., SKOV-3) to identify specificity, as seen with diastereomeric quinolinones showing moderate activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of quinolinone analogs for antiviral activity?
Methodological Answer:
- Substituent optimization :
- Balanced lipophilicity : Adjusting substituents (e.g., methylthio groups) to optimize logP values for pharmacokinetic compatibility .
Q. How to resolve contradictions in biological activity data across different experimental models?
Methodological Answer:
- Orthogonal assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., replicon) assays to validate potency. Discrepancies may arise from off-target effects in complex cellular environments .
- Species-specific models : For CNS-targeted quinolinones (e.g., sigma receptor agonists), use murine behavioral tests (forced-swim test) alongside receptor binding assays (e.g., [3H]-DTG displacement) to confirm mechanism .
Q. What methodologies confirm the stereochemical configuration and pharmacological relevance of diastereomeric quinolinones?
Methodological Answer:
- Chiral chromatography : Separate diastereomers (e.g., 3S,4R vs. 3R,4R) for individual testing .
- Pharmacological profiling : Compare activity in enantiomer-specific assays. For example, 3R,4R configurations may show higher specificity for SKOV-3 cells .
- Computational docking : Predict binding modes to targets like HCV polymerase or sigma receptors to rationalize stereochemical preferences .
Q. How to optimize reaction conditions for challenging syntheses of thio-substituted quinolinones?
Methodological Answer:
- Catalyst screening : Indium(III) chloride reduces reaction times (e.g., from hours to 5 minutes under microwave irradiation) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve yields in Mannich reactions, while dichloromethane/di-isopropylether mixtures aid crystallization .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl groups to prevent side reactions during sulfur incorporation .
Q. How to assess the role of sigma receptor agonism in antidepressant-like activity?
Methodological Answer:
- Receptor binding assays : Measure affinity via [3H]-DTG displacement in rat brain membranes (IC50 < 1 µM for potent agonists) .
- Antagonist co-administration : Pre-treat with BMY14802 (3 mg/kg) or rimcazole (30 mg/kg) to block sigma receptors and confirm target engagement in murine coma recovery tests .
- Behavioral models : Forced-swim tests after single-dose administration (10 mg/kg) differentiate rapid-acting quinolinones from traditional antidepressants like imipramine .
Properties
CAS No. |
83936-02-1 |
---|---|
Molecular Formula |
C20H16N2OS2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-methyl-3-(3-methylsulfanylquinolin-4-yl)sulfanylquinolin-4-one |
InChI |
InChI=1S/C20H16N2OS2/c1-22-12-18(19(23)14-8-4-6-10-16(14)22)25-20-13-7-3-5-9-15(13)21-11-17(20)24-2/h3-12H,1-2H3 |
InChI Key |
QNJWLZWBRUDNGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)SC3=C(C=NC4=CC=CC=C43)SC |
Origin of Product |
United States |
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